1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide
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Overview
Description
THJ: is a synthetic cannabinoid designer drug that belongs to the indazole-based class of compounds1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide . This compound is structurally similar to other synthetic cannabinoids such as MN-018 and 5F-THJ, differing mainly by the replacement of the 1-naphthyl amide moiety with an 8-quinolinyl amide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THJ typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone.
Attachment of Quinolinyl Amide: The quinolinyl amide moiety is introduced via an amide coupling reaction using quinoline-8-carboxylic acid and a suitable amine.
Pentyl Chain Addition: The pentyl chain is added through an alkylation reaction using pentyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of THJ involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: THJ can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinyl carboxylic acid derivatives.
Reduction: Reduction reactions of THJ can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: THJ can undergo nucleophilic substitution reactions, where the pentyl chain can be replaced with other alkyl groups using suitable nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic conditions
Major Products:
Oxidation: Quinolinyl carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various alkyl-substituted derivatives
Scientific Research Applications
Chemistry: THJ is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.
Biology: THJ is employed in biological research to study the effects of synthetic cannabinoids on cellular signaling pathways and receptor binding.
Medicine: Research is ongoing to explore the potential therapeutic applications of THJ and its derivatives in treating conditions such as chronic pain, inflammation, and neurological disorders.
Industry: THJ is used in the development of new synthetic cannabinoids for use in herbal smoking mixtures and other recreational products
Mechanism of Action
THJ exerts its effects primarily by binding to cannabinoid receptors in the brain and peripheral tissues. The compound acts as an agonist at the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids such as tetrahydrocannabinol (THC). This binding leads to the activation of downstream signaling pathways, resulting in various physiological and psychoactive effects .
Comparison with Similar Compounds
MN-018: Similar to THJ but with a 1-naphthyl amide moiety instead of an 8-quinolinyl amide.
5F-THJ: Similar to THJ but with a fluorine atom at the pentyl terminus.
AKB48: Another indazole-based synthetic cannabinoid with a different amide moiety.
Uniqueness: THJ is unique due to its specific structural modifications, which confer distinct binding affinities and pharmacological profiles compared to other synthetic cannabinoids. The presence of the 8-quinolinyl amide moiety and the pentyl chain contributes to its unique receptor binding characteristics and effects .
Properties
CAS No. |
2180931-94-4 |
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Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-pentyl-N-quinolin-8-ylindazole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O/c1-2-3-6-15-26-19-13-5-4-11-17(19)21(25-26)22(27)24-18-12-7-9-16-10-8-14-23-20(16)18/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,27) |
InChI Key |
YAYIQXMTUCPLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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